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molecular formula C12H9F3N2O B8337193 3-Pyridazinemethanol, 6-[4-(trifluoromethyl)phenyl]-

3-Pyridazinemethanol, 6-[4-(trifluoromethyl)phenyl]-

Cat. No. B8337193
M. Wt: 254.21 g/mol
InChI Key: NSRPSFZRXOOMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115611B2

Procedure details

0.582 g (2.062 mmol) of the above prepared 6-(4-trifluoromethyl-phenyl)-pyridazine-3-carboxylic acid methyl ester in 20 ml of abs. THF was cooled down to −15° C. and reacted with 5.16 ml of DIBAL-H-solution (1.0 M in toluene, 2.5 eq.) for ½ h. Careful quenching with ice/HCl dil., twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents left a crude product which was purified by flash chromatography (SiO2, AcOEt) to yield 0.155 g of the title compound as light brown solid.
Name
6-(4-trifluoromethyl-phenyl)-pyridazine-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[N:7][C:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)=[CH:9][CH:10]=1)=O.CC(C[AlH]CC(C)C)C>C1COCC1>[F:20][C:17]([F:18])([F:19])[C:14]1[CH:13]=[CH:12][C:11]([C:8]2[N:7]=[N:6][C:5]([CH2:3][OH:2])=[CH:10][CH:9]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
6-(4-trifluoromethyl-phenyl)-pyridazine-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1N=NC(=CC1)C1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
5.16 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Careful quenching with ice/HCl dil., twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents
WAIT
Type
WAIT
Details
left a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2, AcOEt)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(N=N1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.155 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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